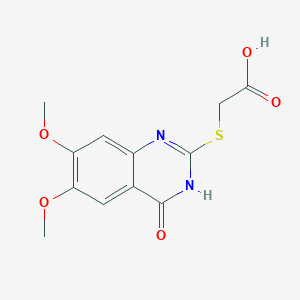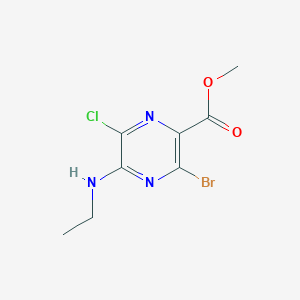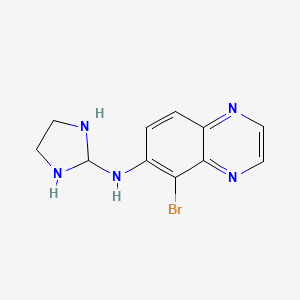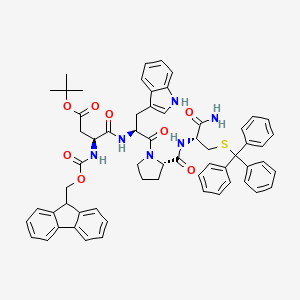
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline is a complex organic compound characterized by the presence of a fluoro-substituted pyridine ring, a morpholine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Morpholine Ring Formation: The morpholine ring is formed through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the fluoro-substituted pyridine with 4-methylaniline using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and aniline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring may contribute to its solubility and bioavailability. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Lacks the morpholine and pyridine rings, resulting in different chemical properties.
4-Morpholin-4-ylpyridine: Lacks the fluoro and aniline groups, affecting its reactivity and applications.
3-(2-Fluoro-4-pyridyl)-4-methylaniline: Similar structure but without the morpholine ring, leading to different biological activities.
Uniqueness
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group, morpholine ring, and aniline moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18FN3O |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
3-(2-fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline |
InChI |
InChI=1S/C16H18FN3O/c1-11-2-3-13(18)10-14(11)12-8-15(17)19-16(9-12)20-4-6-21-7-5-20/h2-3,8-10H,4-7,18H2,1H3 |
InChI Key |
XXAVGNRMRBEOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)



![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)

![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
